molecular formula C18H18O5 B8453363 Pentanoic acid, 5-[(9-hydroxy-9H-xanthen-2-yl)oxy]- CAS No. 141701-91-9

Pentanoic acid, 5-[(9-hydroxy-9H-xanthen-2-yl)oxy]-

Cat. No.: B8453363
CAS No.: 141701-91-9
M. Wt: 314.3 g/mol
InChI Key: WFNAUJROJGYIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanoic acid, 5-[(9-hydroxy-9H-xanthen-2-yl)oxy]- is a useful research compound. Its molecular formula is C18H18O5 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentanoic acid, 5-[(9-hydroxy-9H-xanthen-2-yl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanoic acid, 5-[(9-hydroxy-9H-xanthen-2-yl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

141701-91-9

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

5-[(9-hydroxy-9H-xanthen-2-yl)oxy]pentanoic acid

InChI

InChI=1S/C18H18O5/c19-17(20)7-3-4-10-22-12-8-9-16-14(11-12)18(21)13-5-1-2-6-15(13)23-16/h1-2,5-6,8-9,11,18,21H,3-4,7,10H2,(H,19,20)

InChI Key

WFNAUJROJGYIGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(O2)C=CC(=C3)OCCCCC(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous NaOH (9 mL, 1 N, 9 mmol) was added dropwise to adjust a solution of 5-(9-oxoxanthen-2-oxy)valeric acid (2.5 g, 8.0 mmol), prepared as described above, in water (60 mL) to a pH of 8. Sodium borohydride (2.5 g, 66 mmol) was added in small portions over 15 min. The mixture was stirred at 50° C. for 3 hours (TLC showed no starting ketone), and then acetone (60 mL) was added carefully to decompose excess sodium borohydride. The mixture was partially concentrated (to ~70 mL) in vacuo at 25° C., and the remaining aqueous solution added dropwise to a well-stirred mixture of ice-water (40 mL) and glacial acetic acid (30 mL). The immediate precipitate was collected, washed with water (3×20 mL) and anhydrous ether (2×20 ml) and dried in vacuo over P2O5 to give a white powder. Yield: 2.4 g(97%). There was a very small amount of by-product (Rf =0.02) in TLC; the main product Rf =0.51; [EtoAc-MeOH(2:1) major spot which became yellow after spraying with TFA-CH2Cl2 (1:19) at 25° C.], 0.02 minor impurity. NMR data in accordance with structure. ##STR11##
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
EtoAc-MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
60 mL
Type
solvent
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Eight

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